molecular formula C33H28O10 B15245192 ChamaejasmeninC

ChamaejasmeninC

Cat. No.: B15245192
M. Wt: 584.6 g/mol
InChI Key: RCENZFSDCKZBLJ-IKFSTVPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chamaejasmenin C can be isolated from the roots of Stellera chamaejasme L. through a series of extraction and purification steps. The process typically involves the use of solvents such as methanol and ethyl acetate. The crude extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify chamaejasmenin C .

Industrial Production Methods: While there is limited information on the large-scale industrial production of chamaejasmenin C, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, chromatographic separation, and crystallization to obtain pure chamaejasmenin C.

Chemical Reactions Analysis

Types of Reactions: Chamaejasmenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions:

    Oxidation: Chamaejasmenin C can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chamaejasmenin C may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chamaejasmenin C has been the subject of extensive scientific research due to its potential therapeutic properties. Some of its notable applications include:

Mechanism of Action

The mechanism of action of chamaejasmenin C involves multiple pathways:

    Anti-cancer Mechanism: Chamaejasmenin C induces DNA damage and apoptosis in cancer cells.

    Nematicidal Mechanism: The compound disrupts the normal functioning of nematodes, leading to their death.

Comparison with Similar Compounds

Chamaejasmenin C belongs to a group of biflavanones, which includes several structurally related compounds. Some of the similar compounds are:

Chamaejasmenin C is unique due to its potent nematicidal activity, which is not commonly observed in other biflavanones.

Properties

Molecular Formula

C33H28O10

Molecular Weight

584.6 g/mol

IUPAC Name

(2R,3R)-5,7-dihydroxy-3-[(2R,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m0/s1

InChI Key

RCENZFSDCKZBLJ-IKFSTVPESA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.